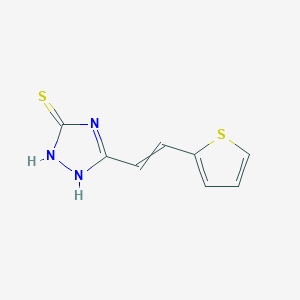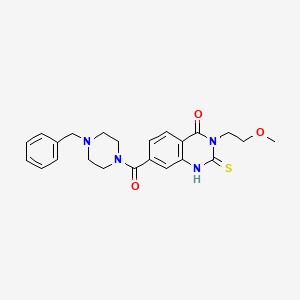![molecular formula C12H11N5O B14105315 N'-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14105315.png)
N'-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring and a pyridine ring connected through a carbohydrazide linkage. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2-pyrazinoic acid hydrazide and 2-pyridinecarboxaldehyde. The reaction is carried out in an ethanol solution, where the mixture is refluxed with stirring at 60°C for approximately 5 hours. After the reaction is complete, the solution is filtered, and the product is obtained as colorless crystals after a period of crystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in the reactions of N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrazine or pyridine derivatives.
Applications De Recherche Scientifique
N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)pyrazine-2-carboxamide: This compound shares a similar pyrazine and pyridine structure but differs in the functional groups attached to the rings.
N-(pyridin-4-yl)pyridin-4-amine: Another similar compound with a pyridine ring, but with different substituents and functional groups.
Pyrazinamide: A well-known compound with a pyrazine ring, used as an anti-tubercular agent.
Uniqueness
N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide is unique due to its specific combination of pyrazine and pyridine rings connected through a carbohydrazide linkage. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .
Propriétés
Formule moléculaire |
C12H11N5O |
|---|---|
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
N-[(Z)-1-pyridin-4-ylethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H11N5O/c1-9(10-2-4-13-5-3-10)16-17-12(18)11-8-14-6-7-15-11/h2-8H,1H3,(H,17,18)/b16-9- |
Clé InChI |
FDOVHAATHTXBQP-SXGWCWSVSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C1=NC=CN=C1)/C2=CC=NC=C2 |
SMILES canonique |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=NC=C2 |
Solubilité |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14105237.png)
![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105239.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B14105240.png)
![4-({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B14105261.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105262.png)

![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/structure/B14105283.png)
![1-(4-Chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105287.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105290.png)
![7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105294.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14105304.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14105307.png)
